

An In-Depth Technical Guide to 4-Nitrophenyl Phenyl Sulfide and Its Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Nitrophenyl phenyl sulfide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitrophenyl phenyl sulfide**, also known by synonyms such as p-Nitrodiphenyl sulfide, and its related compounds. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and the preparation of its derivatives, and explores its emerging applications in medicinal chemistry and drug development.

Core Concepts and Synonyms

4-Nitrophenyl phenyl sulfide is an aromatic sulfide containing a phenyl group and a p-nitrophenyl group linked by a sulfur atom. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly as a scaffold for the development of novel therapeutic agents.

A variety of synonyms are used in the literature to refer to **4-Nitrophenyl phenyl sulfide**, which can sometimes cause confusion. The following table provides a clear and consolidated list of its common names and identifiers.

| Synonym | Identifier Type | Identifier |
|----------------------------------|-----------------|------------|
| p-Nitrodiphenyl sulfide | Common Name | - |
| 4-Nitrodiphenyl sulfide | Common Name | - |
| 1-Nitro-4-(phenylthio)benzene | IUPAC Name | - |
| Benzene, 1-nitro-4-(phenylthio)- | CAS Index Name | - |
| 4-Nitrophenyl phenyl thioether | Common Name | - |
| p-Nitrophenyl phenyl sulfide | Common Name | - |
| CAS Registry Number | - | 952-97-6 |
| Molecular Formula | - | C12H9NO2S |

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Nitrophenyl phenyl sulfide** is essential for its handling, application in synthesis, and for predicting the behavior of its derivatives. The following table summarizes its key quantitative data.

| Property | Value | Reference |
|-------------------|---|---------------------|
| Molecular Weight | 231.27 g/mol | [1] |
| Melting Point | 52-55 °C | [2] |
| Appearance | Yellow crystalline solid | [3] |
| Solubility | Sparingly soluble in water | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of **4-Nitrophenyl phenyl sulfide** and its derivatives. This section provides step-by-step procedures for key synthetic transformations.

Synthesis of 4-Nitrophenyl Phenyl Sulfide via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of **4-Nitrophenyl phenyl sulfide** from 4-chloronitrobenzene and thiophenol. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the thiophenolate anion.

Materials:

- 4-Chloronitrobenzene
- Thiophenol
- Potassium Carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a stirred solution of thiophenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes to form the potassium thiophenolate salt.
- Add a solution of 4-chloronitrobenzene (1.0 equivalent) in DMF to the reaction mixture.

- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford **4-Nitrophenyl phenyl sulfide**.

Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine: A Key Antifungal Intermediate

Derivatives of 4-nitrophenyl structures are valuable in medicinal chemistry. This protocol details the synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, a crucial intermediate in the development of triazole antifungal agents.^{[4][5]} This synthesis involves the N-arylation of 1-(4-hydroxyphenyl)piperazine with 1-chloro-4-nitrobenzene.

Materials:

- 1-(4-Hydroxyphenyl)piperazine
- 1-Chloro-4-nitrobenzene
- N,N-Diisopropylethylamine (Hünig's Base)
- N-Methylpyrrolidone (NMP)
- Isopropanol
- Water

Procedure:

- Under a nitrogen atmosphere, suspend 1-(4-hydroxyphenyl)piperazine (1.0 equivalent), 1-chloro-4-nitrobenzene (1.4 equivalents), and N,N-diisopropylethylamine (1.5 equivalents) in N-Methylpyrrolidone.
- Heat the mixture to 120-125 °C and stir until the reaction is complete, as monitored by HPLC (typically 5-7 hours).
- Cool the solution to 75-80 °C and add isopropanol over approximately 30 minutes, maintaining the temperature.
- The product will begin to precipitate as yellow crystals. Cool the suspension to 20-25 °C and stir overnight.
- Further cool the suspension to -10 to -5 °C and stir for 30 minutes.
- Filter the product, wash with isopropanol, followed by warm water (35-40 °C).
- Dry the product under vacuum at 50 °C to a constant weight to yield N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine.

Applications in Drug Development and Biological Activity

The **4-nitrophenyl phenyl sulfide** scaffold and its derivatives have demonstrated significant potential in the discovery of new therapeutic agents. The nitro group can be readily reduced to an amine, providing a key functional group for further molecular elaboration.

Antitrypanosomal Agents

Recent studies have highlighted the promise of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives as potent agents against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.^[6] The 4-nitrophenyl moiety has been identified as a critical pharmacophore for the antitrypanosomal activity.^[6] In these studies, modifications to other parts of the molecule while retaining the 4-nitrophenyl-1,2,3-triazole core have led to the identification of compounds with high efficacy and selectivity against the parasite.^[6] Some of these derivatives have shown weak inhibitory activity against trans-sialidase, an enzyme crucial for the parasite's lifecycle.^[6]

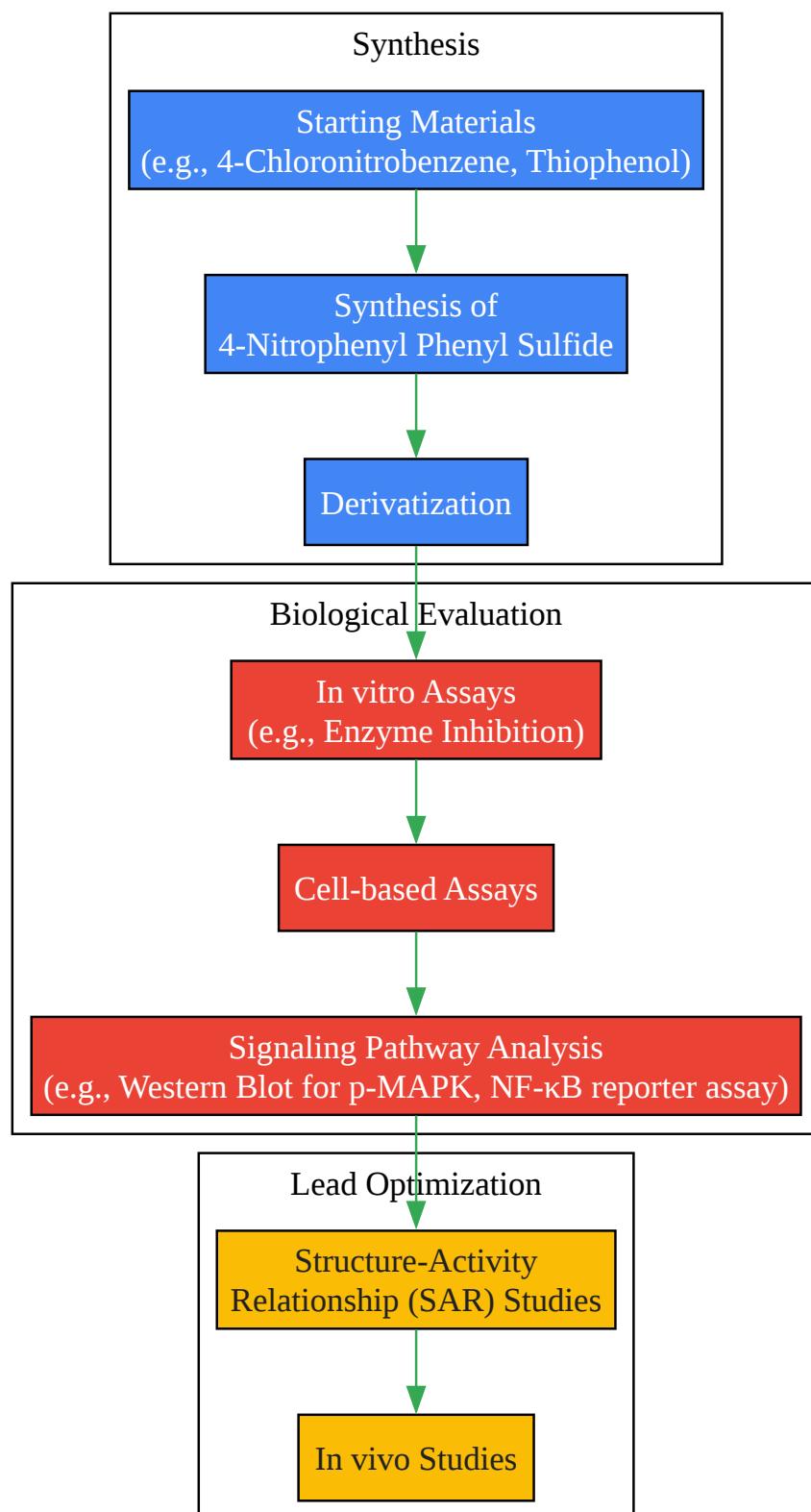
Enzyme Inhibition

While direct modulation of specific signaling pathways by **4-nitrophenyl phenyl sulfide** itself is not yet well-documented, its derivatives are emerging as inhibitors of various enzymes. The core structure serves as a versatile starting point for the design of targeted inhibitors. For instance, analogs of nitrophenyl compounds have been investigated as potential inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling.[7][8]

Signaling Pathways and Experimental Workflows

At present, there is limited direct evidence in the scientific literature detailing the specific modulation of signaling pathways such as NF- κ B or MAPK by **4-Nitrophenyl phenyl sulfide** or its immediate derivatives. However, the development of kinase inhibitors based on related structures suggests a potential intersection with these pathways, which are often regulated by kinase activity.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of **4-Nitrophenyl phenyl sulfide** derivatives, a process that could be employed to investigate their effects on cellular signaling.

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Caption: A generalized workflow for the development of bioactive compounds from **4-Nitrophenyl phenyl sulfide**.

This workflow outlines the progression from the initial synthesis of the core scaffold to the detailed investigation of the biological activity of its derivatives, including the analysis of their impact on cellular signaling pathways. Future research in this area will likely focus on elucidating the specific molecular targets and mechanisms of action of these promising compounds.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Nitrophenyl Phenyl Sulfide and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041394#synonyms-for-4-nitrophenyl-phenyl-sulfide-like-p-nitrodiphenyl-sulfide>]

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